molecular formula C12H15BF3KS2 B7947067 Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate

Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate

Cat. No.: B7947067
M. Wt: 330.3 g/mol
InChI Key: YLVVXIBXBWDBST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate involves its ability to participate in various chemical reactions due to its unique structure. The thienothiophene core provides a rigid, electron-rich framework that facilitates π-conjugation and enhances electronic properties . The trifluoroborate group allows for easy functionalization through substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

potassium;trifluoro-(5-hexylthieno[3,2-b]thiophen-2-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3S2.K/c1-2-3-4-5-6-9-7-10-11(17-9)8-12(18-10)13(14,15)16;/h7-8H,2-6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVVXIBXBWDBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(S1)C=C(S2)CCCCCC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3KS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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